molecular formula C10H11F2N B13682791 1-(3,5-Difluorobenzyl)azetidine

1-(3,5-Difluorobenzyl)azetidine

Cat. No.: B13682791
M. Wt: 183.20 g/mol
InChI Key: XNVALHMVARLWKE-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the 3,5-difluorobenzyl group in this compound further enhances its chemical properties, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is efficient but requires careful control of reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of 1-(3,5-Difluorobenzyl)azetidine may involve scalable synthetic routes such as the use of metal-catalyzed reactions or polymerization techniques. For example, La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been reported to afford azetidines in high yields . These methods are optimized for large-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorobenzyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more stable structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various functionalized azetidines, which can be further utilized in synthetic chemistry and medicinal applications.

Scientific Research Applications

1-(3,5-Difluorobenzyl)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine moiety allows for facile bond cleavage and functionalization, making it a versatile intermediate in various chemical reactions . The 3,5-difluorobenzyl group enhances the compound’s reactivity and stability, contributing to its effectiveness in different applications.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound, which lacks the 3,5-difluorobenzyl group.

    Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity.

Uniqueness

1-(3,5-Difluorobenzyl)azetidine is unique due to the presence of the 3,5-difluorobenzyl group, which imparts distinct chemical properties and enhances its reactivity compared to other azetidines . This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

1-[(3,5-difluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11F2N/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7H2

InChI Key

XNVALHMVARLWKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC(=CC(=C2)F)F

Origin of Product

United States

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